Glyceryl 2-acetate
Overview
Description
Glyceryl 2-acetate: , also known as 1,3-dihydroxypropan-2-yl acetate, is an organic compound belonging to the class of monoacylglycerols. It is formed by the esterification of glycerol with acetic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate is synthesized through the esterification of glycerol with acetic acid. This reaction typically requires an acidic catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C3H8O3+CH3COOH→C5H10O4+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where glycerol and acetic acid are fed into the reactor along with the catalyst. The reaction mixture is maintained at elevated temperatures to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Glyceryl 2-acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glycerol and acetic acid.
Oxidation: this compound can be oxidized to form dihydroxyacetone and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Glycerol and acetic acid.
Oxidation: Dihydroxyacetone and acetic acid.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Glyceryl 2-acetate is used as an intermediate in the synthesis of various chemicals and polymers. It serves as a building block for the production of more complex molecules.
Biology: In biological research, this compound is used as a substrate in enzymatic studies to understand the metabolism of glycerol derivatives.
Industry: In the industrial sector, this compound is used as a plasticizer, solvent, and additive in the production of biodiesel and other biofuels .
Mechanism of Action
Glyceryl 2-acetate exerts its effects through various molecular pathways. In biological systems, it is metabolized to glycerol and acetic acid, which are further utilized in metabolic pathways such as glycolysis and the citric acid cycle. The acetate group can also participate in acetylation reactions, influencing gene expression and protein function by modifying histones and other proteins .
Comparison with Similar Compounds
Glyceryl 1-acetate: Another monoacetylglycerol with similar properties but different positional isomerism.
Glyceryl 1,2-diacetate: A diacetylglycerol with two acetate groups, offering different reactivity and applications.
Glyceryl triacetate: A triacetylglycerol used as a plasticizer and solvent with distinct physical and chemical properties.
Uniqueness: Glyceryl 2-acetate is unique due to its specific position of the acetate group on the glycerol backbone, which influences its reactivity and interactions with other molecules. This positional specificity makes it suitable for certain applications where other isomers may not be as effective .
Biological Activity
Glyceryl 2-acetate, also known as glycerol 2-acetate, is an ester derived from glycerol and acetic acid. It has garnered attention for its potential biological activities, particularly in metabolic processes and interactions with microbiota. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound has the molecular formula and is characterized by its ester functional group. Its structure can be represented as follows:
Metabolic Pathways
This compound participates in various metabolic pathways, particularly in the context of acetate metabolism. Acetate is a crucial metabolite that influences energy homeostasis and lipid metabolism. Studies have shown that increased systemic acetate levels can lead to significant physiological effects, including improved insulin sensitivity and weight regulation .
Table 1: Summary of Metabolic Effects of this compound
Biological Activity and Case Studies
- Gut Microbiota Modulation : A study demonstrated that this compound supplementation in mice altered gut microbiota composition similarly to ethanol feeding, suggesting its role in microbiome health . The research indicated that elevated blood acetate levels could mimic changes induced by ethanol, without causing liver damage.
- Effects on Lipid Metabolism : this compound has been shown to influence lipid metabolism significantly. In various animal studies, systemic acetate levels were linked to changes in free fatty acid levels and overall lipid profiles . For instance, intravenous infusion of acetate resulted in a substantial decrease in circulating free fatty acids.
- Cancer Research : Investigations into the tumor-promoting potential of glyceryl esters, including this compound, revealed complex interactions with protein kinase C (PKC) activity. Specific dosing regimens demonstrated that certain diacylglycerols could induce hyperplasia without direct tumor formation .
Research Findings
- Cross-Feeding Interactions : Research has indicated that acetate and glycerol cross-feeding interactions among microbial communities can influence metabolic outcomes in host organisms. This phenomenon was observed in engineered strains of E. coli that adapted to utilize glycerol and acetate as carbon sources .
- Safety Assessments : Safety assessments conducted on glyceryl esters have shown minimal toxicity at standard dosages, but variations exist depending on the specific compound structure and exposure regimen .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(8)9-5(2-6)3-7/h5-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIUXWQCCFLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018997 | |
Record name | Glyceryl 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-78-7 | |
Record name | Glyceryl 2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 2-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z481ZM9Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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